Comprehensive Technical Guide: Methyl 2-bromo-2-(4-nitrophenyl)acetate (CAS: 85259-33-2)
Comprehensive Technical Guide: Methyl 2-bromo-2-(4-nitrophenyl)acetate (CAS: 85259-33-2)
Executive Summary
In modern drug development and complex organic synthesis, bifunctional building blocks are the cornerstone of efficient library design. Methyl 2-bromo-2-(4-nitrophenyl)acetate (CAS: 85259-33-2) is a highly versatile, electrophilic intermediate. Featuring an
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the mechanistic causality of its synthesis, provide a self-validating laboratory protocol, and map its downstream utility in medicinal chemistry.
Chemical Identity & Physicochemical Profiling
Understanding the physical and electronic properties of this compound is essential for predicting its behavior in nucleophilic substitutions and metal-mediated couplings [1][2]. The electron-withdrawing nature of both the ester and the nitro group makes the
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Methyl 2-bromo-2-(4-nitrophenyl)acetate |
| CAS Number | 85259-33-2 |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Reactivity Profile | Highly electrophilic |
| Storage Conditions | 2-8°C, protect from moisture and light |
Mechanistic Synthesis: Wohl-Ziegler Bromination
The industrial and laboratory-scale synthesis of Methyl 2-bromo-2-(4-nitrophenyl)acetate relies on the Wohl-Ziegler bromination of methyl 2-(4-nitrophenyl)acetate.
Causality in Reagent Selection:
-
N-Bromosuccinimide (NBS): Acts as a steady, low-concentration source of molecular bromine (
), preventing unwanted electrophilic aromatic substitution on the phenyl ring. -
Azobisisobutyronitrile (AIBN): Serves as the radical initiator. At ~65–85°C, AIBN thermally decomposes to expel nitrogen gas, generating isobutyronitrile radicals that abstract a bromine atom from NBS to propagate the chain reaction.
-
Substrate Stabilization: The intermediate carbon-centered radical at the
-position is highly stabilized by resonance from both the adjacent phenyl ring and the ester carbonyl (captodative effect), ensuring high regioselectivity.
Synthetic workflow of Methyl 2-bromo-2-(4-nitrophenyl)acetate via Wohl-Ziegler bromination.
Table 2: Reaction Optimization Parameters
Historically, carbon tetrachloride (
| Solvent | Initiator | Temp (°C) | Yield (%) | Scientific Rationale |
| AIBN | 76 | 85 | Excellent radical stability, but highly toxic. | |
| AIBN | 85 | 82 | Greener alternative; mimics | |
| Acetonitrile | Benzoyl Peroxide | 80 | 78 | Polar solvent; requires careful temperature control. |
Standard Operating Procedure (SOP): Laboratory-Scale Synthesis
This protocol is designed as a self-validating system . Every step includes a physical or chemical checkpoint to ensure the reaction is proceeding correctly.
Reagents Required:
-
Methyl 2-(4-nitrophenyl)acetate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
AIBN (0.05 equiv)
-
-Trifluorotoluene (
) (Solvent, 10 mL/g of substrate)
Step-by-Step Methodology:
-
System Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material in
. Rationale: Moisture must be excluded to prevent hydrolysis of the ester or degradation of the radical intermediates. -
Reagent Addition: Add NBS and AIBN to the stirring solution at room temperature. The suspension will appear off-white.
-
Thermal Initiation: Heat the reaction mixture to 85°C.
-
Self-Validation Checkpoint: As the reaction reaches ~65°C, gentle bubbling may be observed (nitrogen release from AIBN). The solution will gradually turn pale yellow/orange as trace
is generated.
-
-
Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor via TLC (Eluent: 8:2 Hexanes:Ethyl Acetate). The product spot will run slightly higher (less polar) than the starting material.
-
Quenching & Precipitation: Once starting material is consumed, cool the flask directly to 0°C in an ice bath for 30 minutes.
-
Causality: Succinimide (the byproduct of NBS) is highly insoluble in cold
and will quantitatively precipitate out of solution.
-
-
Filtration & Washing: Filter the cold mixture through a sintered glass funnel to remove the succinimide. Wash the organic filtrate sequentially with:
-
10% aqueous Sodium Thiosulfate (
). Rationale: This immediately reduces any unreacted electrophilic bromine species, preventing downstream side reactions. -
Deionized water, followed by brine.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization (ethanol) or silica gel flash chromatography to yield the pure title compound.
Downstream Applications in Drug Development
The true value of Methyl 2-bromo-2-(4-nitrophenyl)acetate lies in its orthogonal reactivity. The
A. Synthesis of Non-Natural Amino Acids ( Pathway)
The
B. Reformatsky Reaction
By treating the compound with activated Zinc dust, a zinc enolate is formed. This organozinc intermediate smoothly attacks aldehydes or ketones to form
C. Darzens Condensation
Reaction with a ketone or aldehyde in the presence of a strong base (e.g., sodium methoxide) yields an intermediate halohydrin alkoxide, which undergoes intramolecular
Key downstream synthetic applications in medicinal chemistry.
Safety, Handling, and E-E-A-T Considerations
As an
-
Handling: All manipulations must be performed inside a certified chemical fume hood. Nitrile gloves (double-gloved) and safety goggles are mandatory.
-
Decontamination: Spills or contaminated glassware should be treated with a dilute solution of an amine (e.g., ethanolamine) or sodium thiosulfate to neutralize the electrophilic center prior to standard washing.
By understanding the mechanistic underpinnings of Methyl 2-bromo-2-(4-nitrophenyl)acetate, researchers can leverage its reactivity to efficiently access complex chemical space, reducing synthetic steps and improving overall yields in drug discovery pipelines.
